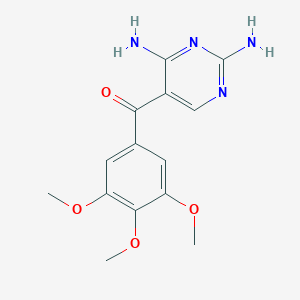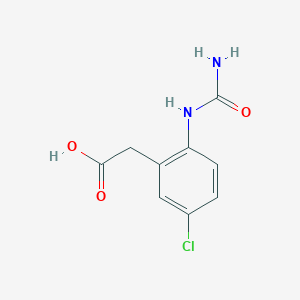
2-(5-Chloro-2-ureidophenyl)acetic acid
Vue d'ensemble
Description
“2-(5-Chloro-2-ureidophenyl)acetic acid” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63200 . This compound appears as a yellow solid .
Molecular Structure Analysis
The molecular structure of “2-(5-Chloro-2-ureidophenyl)acetic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
2-(5-Chloro-2-ureidophenyl)acetic acid's derivatives have been explored in cancer research. For example, the synthesis and in vitro anticancer activity of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid were studied, demonstrating an improved drug preparation method that is simpler, economical, and convenient, with an overall yield of 66% (Liu Ying-xiang, 2007).
Photo-degradation Studies
The compound's derivatives also find applications in photo-degradation studies. For instance, the photo-degradation behavior of a pharmaceutical compound related to 2-(5-Chloro-2-ureidophenyl)acetic acid was studied to understand its stability under light exposure (Lianming Wu, T. Y. Hong, F. Vogt, 2007).
Molecular Imprinting for Selective Trace Determination
The molecular imprinting technique using derivatives of 2-(5-Chloro-2-ureidophenyl)acetic acid has been applied for selective trace determination of pesticides in complex matrices. This method was used for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in biological and environmental samples (F. Omidi, M. Behbahani, S. Samadi, A. Sedighi, S. Shahtaheri, 2014).
Enzyme Inhibition Studies
Research has been conducted on derivatives like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), which is a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound showed significant antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal experiments (S. Laufer, S. Tries, J. Augustin, G. Dannhardt, 1994).
Comparative Studies on Reactivity and Acidity
A detailed study on halogenated phenylacetic acid derivatives, including 2-(2-halophenyl)acetic acid, was conducted to understand their reactivity, acidity, and vibrational spectra. This research provided insights into the molecular properties and potential applications of these compounds (A. K. Srivastava, V. Baboo, B. Narayana, B. Sarojini, N. Misra, 2015).
Photocatalytic Degradation Studies
In the field of environmental science, the photocatalytic degradation of various organic pollutants, including 4-chlorophenoxy acetic acid, a derivative of 2-(5-Chloro-2-ureidophenyl)acetic acid, has been explored using titanium dioxide. This study contributes to understanding the environmental impact and degradation pathways of these compounds (W. Bahnemann, M. Muneer, Munima Haque, 2007).
Propriétés
IUPAC Name |
2-[2-(carbamoylamino)-5-chlorophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-2-7(12-9(11)15)5(3-6)4-8(13)14/h1-3H,4H2,(H,13,14)(H3,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPAHVAHFPSRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-ureidophenyl)acetic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

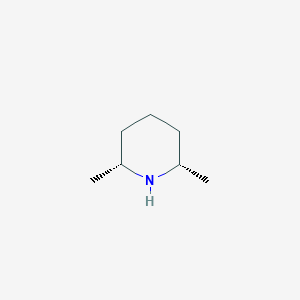
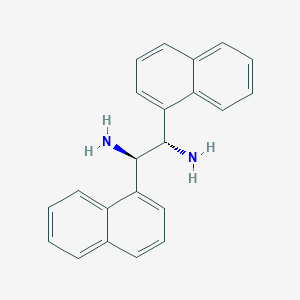

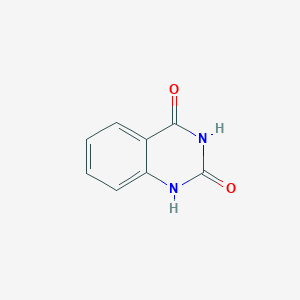
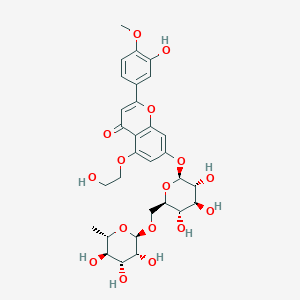
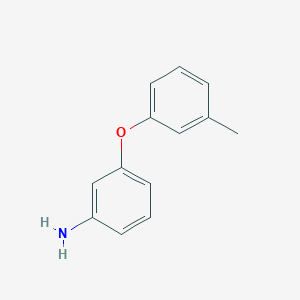




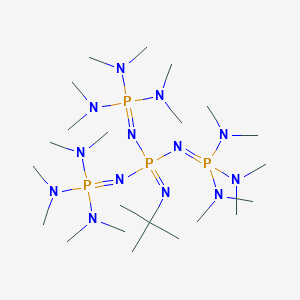
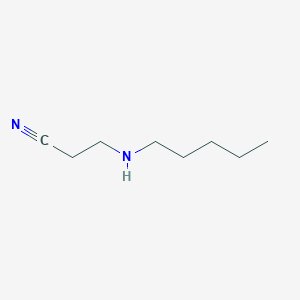
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
